{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether
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Overview
Description
The compound “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” is a complex organic molecule featuring an adamantyl group, an oxadiazole ring, a furan ring, and a tert-butylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” typically involves multiple steps, starting with the preparation of the individual components, such as the adamantyl group, the oxadiazole ring, and the furan ring. These components are then linked together through a series of chemical reactions, including condensation, cyclization, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
“{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the furan or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe or marker in various biochemical assays. Its stability and reactivity make it suitable for studying biological processes at the molecular level.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industry, “this compound” can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the oxadiazole and furan rings contribute to the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Used for thiation of carbonyl compounds.
Uniqueness
“{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” stands out due to its combination of an adamantyl group, oxadiazole ring, and furan ring, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32N2O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H32N2O3/c1-26(2,3)20-4-6-21(7-5-20)30-16-22-8-9-23(31-22)24-28-29-25(32-24)27-13-17-10-18(14-27)12-19(11-17)15-27/h4-9,17-19H,10-16H2,1-3H3 |
InChI Key |
KDVXWHQYYFPFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN=C(O3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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